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molecular formula C9H11N3O2 B8763843 methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate

methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate

Cat. No. B8763843
M. Wt: 193.20 g/mol
InChI Key: OCPPUHUSEJXUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062070B2

Procedure details

Triethylamine (3.20 mL, 23.0 mmol) was added to a solution of methyl 2-amino-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate (2.11 g, 9.27 mmol) in dioxane (42 mL) followed by formic acid (0.89 mL, 22.28 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II) (660 mg, 0.902 mmol). The reaction mixture was heated at 100° C. in a sealed tube overnight. The solvent was evaporated. The residue was purified by chromatography on silica (220 g+125 g cartridges) using CH2Cl2: MeOH 95:5 to afford the title compound which was used without further purification in the next step.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
methyl 2-amino-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Quantity
660 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[NH2:8][C:9]1[N:10]=[C:11](Cl)[C:12]2[CH:17]([C:18]([O:20][CH3:21])=[O:19])[CH2:16][CH2:15][C:13]=2[N:14]=1.C(O)=O>O1CCOCC1.Cl[Pd]Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[NH2:8][C:9]1[N:10]=[CH:11][C:12]2[CH:17]([C:18]([O:20][CH3:21])=[O:19])[CH2:16][CH2:15][C:13]=2[N:14]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
methyl 2-amino-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate
Quantity
2.11 g
Type
reactant
Smiles
NC=1N=C(C2=C(N1)CCC2C(=O)OC)Cl
Name
Quantity
42 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.89 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
660 mg
Type
catalyst
Smiles
Cl[Pd]Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica (220 g+125 g cartridges)

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CC2=C(N1)CCC2C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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